molecular formula C17H19FN2O4 B5101549 N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(2-fluorophenyl)ethanamine

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(2-fluorophenyl)ethanamine

Cat. No.: B5101549
M. Wt: 334.34 g/mol
InChI Key: JVCJRTOGRLYVNI-UHFFFAOYSA-N
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Description

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(2-fluorophenyl)ethanamine: is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a nitrophenyl group, a fluorophenyl group, and an ethanamine backbone

Properties

IUPAC Name

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(2-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4/c1-23-16-9-13(15(20(21)22)10-17(16)24-2)11-19-8-7-12-5-3-4-6-14(12)18/h3-6,9-10,19H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCJRTOGRLYVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CNCCC2=CC=CC=C2F)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(2-fluorophenyl)ethanamine typically involves multiple steps. One common method starts with the nitration of 4,5-dimethoxybenzaldehyde to form 4,5-dimethoxy-2-nitrobenzaldehyde. This intermediate is then subjected to a reductive amination reaction with 2-fluorophenylethylamine under hydrogenation conditions using a catalyst such as palladium on carbon. The reaction is carried out in an appropriate solvent like ethanol or methanol at elevated temperatures and pressures to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(2-fluorophenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds with different functional groups.

Scientific Research Applications

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(2-fluorophenyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including its effects on neurotransmitter systems.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(2-fluorophenyl)ethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The nitrophenyl and fluorophenyl groups contribute to its binding affinity and specificity. The pathways involved could include neurotransmitter modulation or enzyme inhibition, depending on the specific application.

Comparison with Similar Compounds

  • N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-phenylethanamine
  • N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(2-chlorophenyl)ethanamine
  • N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(2-bromophenyl)ethanamine

Comparison: N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(2-fluorophenyl)ethanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs with different halogen substitutions.

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